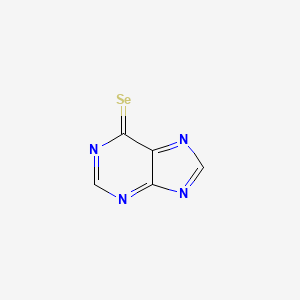
N'-Ethyl-N-nitro-N-nitrosoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Ethyl-N-nitro-N-nitrosoguanidine is a chemical compound with the molecular formula C3H7N5O3. It is known for its mutagenic and carcinogenic properties, making it a significant compound in scientific research, particularly in the fields of genetics and cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-Ethyl-N-nitro-N-nitrosoguanidine can be synthesized through the reaction of ethylamine with nitrosyl chloride and nitric acid. The reaction typically involves the following steps:
- Ethylamine is reacted with nitrosyl chloride to form N-ethyl-N-nitrosoguanidine.
- The resulting compound is then treated with nitric acid to introduce the nitro group, forming N’-Ethyl-N-nitro-N-nitrosoguanidine .
Industrial Production Methods
Industrial production of N’-Ethyl-N-nitro-N-nitrosoguanidine follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of large reactors and precise temperature and pressure control .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Ethyl-N-nitro-N-nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro and nitroso groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of N’-Ethyl-N-nitro-N-nitrosoguanidine, such as amino derivatives and substituted guanidines .
Applications De Recherche Scientifique
N’-Ethyl-N-nitro-N-nitrosoguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a source of diazomethane.
Biology: The compound is employed in mutagenesis studies to induce mutations in DNA.
Medicine: It is used in cancer research to study the effects of mutagens and carcinogens on cells.
Industry: N’-Ethyl-N-nitro-N-nitrosoguanidine is used in the production of certain pharmaceuticals and as a chemical intermediate
Mécanisme D'action
N’-Ethyl-N-nitro-N-nitrosoguanidine exerts its effects by adding alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA. This alkylation leads to transition mutations between GC and AT base pairs. These mutations can cause genetic changes that are difficult to detect by the DNA mismatch repair system, leading to potential carcinogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-nitro-N-nitrosoguanidine: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl methanesulfonate: Another alkylating agent used in mutagenesis studies.
N-Ethyl-N-nitrosourea: Similar in its mutagenic properties but with different chemical structure.
Uniqueness
N’-Ethyl-N-nitro-N-nitrosoguanidine is unique due to its specific alkylation pattern and its ability to induce mutations without causing significant distortion in the DNA double helix. This makes it a valuable tool in genetic research and cancer studies .
Propriétés
Numéro CAS |
63885-23-4 |
|---|---|
Formule moléculaire |
C3H7N5O3 |
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
2-ethyl-1-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H7N5O3/c1-2-5-3(4)7(6-9)8(10)11/h2H2,1H3,(H2,4,5) |
Clé InChI |
OHDJGZUFFIQWCM-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(N)N(N=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13112213.png)



![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)
![Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-](/img/structure/B13112258.png)


![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)





